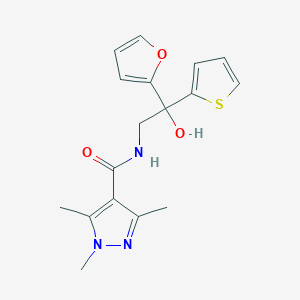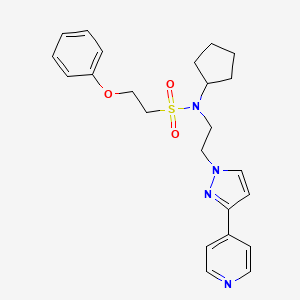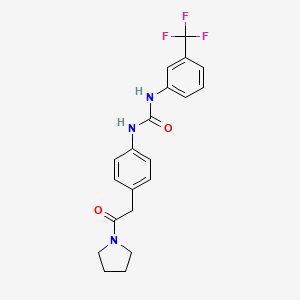
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
In medicinal chemistry, the structural motif of urea and its derivatives are explored for their potential as pharmacological agents. Urea derivatives exhibit a range of biological activities, such as inhibition of enzymes, modulation of receptors, and interference with protein-protein interactions. For instance, urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing significant efficacy. The design and synthesis of such compounds often involve targeting specific enzymes or pathways relevant to disease processes, including cancer, infectious diseases, and neurological disorders (Alam et al., 2016).
Bioorganic Chemistry Insights
In the realm of bioorganic chemistry, the focus is on the interaction of urea derivatives with biological systems. Studies have shown that certain urea derivatives can act as inhibitors for key biological processes, such as glycolic acid oxidase inhibition, which is pivotal in managing disorders like hyperoxaluria. The molecular structure of these compounds, including the presence of substituents like trifluoromethyl groups, plays a critical role in their biological activity and selectivity (Rooney et al., 1983).
Material Science and Sensor Development
Urea derivatives are also explored in material science, particularly in the development of chemosensors. These compounds can form the basis for sensors that detect metal ions or other chemical entities through changes in their physical or chemical properties. For example, hybrid azo-pyrazole/pyrrolinone ester hydrazone dyes have been synthesized for the naked eye recognition of metal ions such as Cu^2+, Zn^2+, and Co^2+, demonstrating the versatility of urea derivatives in sensor technology (Aysha et al., 2021).
Propriétés
IUPAC Name |
1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c21-20(22,23)15-4-3-5-17(13-15)25-19(28)24-16-8-6-14(7-9-16)12-18(27)26-10-1-2-11-26/h3-9,13H,1-2,10-12H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCVRCIRGDUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)

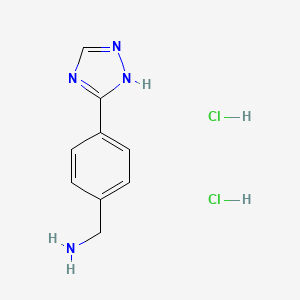
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)
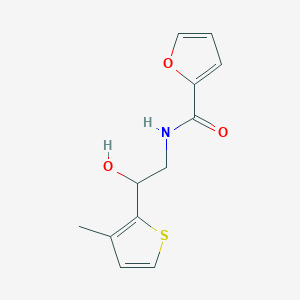
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)
![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)
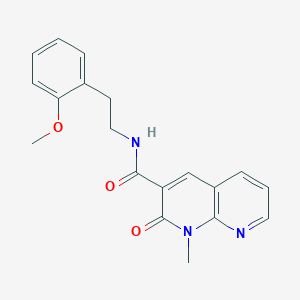

![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/no-structure.png)
![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)

